molecular formula C11H20N2O2 B13503498 Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B13503498
M. Wt: 212.29 g/mol
InChI Key: JIIFXMDXOJFVMW-RKDXNWHRSA-N
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Description

Tert-butyl (1R,6R)-2,5-diazabicyclo[420]octane-2-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate typically involves the reaction of a suitable diazabicyclo octane precursor with tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions to those used in laboratory synthesis would be employed, with optimization for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its diazabicyclo octane core. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is unique due to its specific stereochemistry and the presence of two nitrogen atoms in the bicyclic core. This structure imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1

InChI Key

JIIFXMDXOJFVMW-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H]2[C@H]1CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CC2

Origin of Product

United States

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